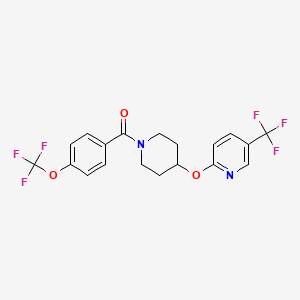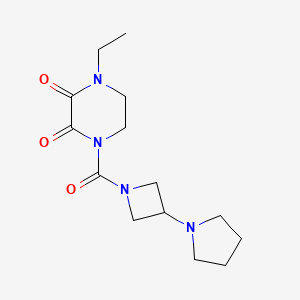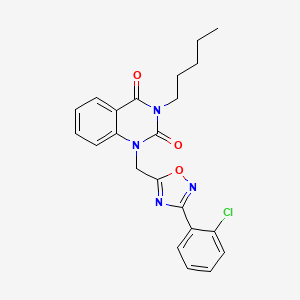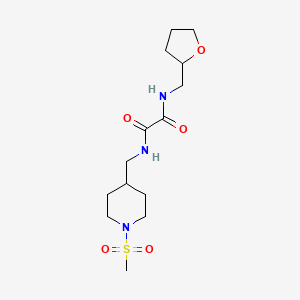
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acid, also known as Fmoc-protected serine, is an amino acid derivative that is widely used in the field of organic chemistry. This compound is particularly important in the synthesis of peptides and proteins, as it serves as a protective group for the amino group of serine. In
Wirkmechanismus
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine is related to its role as a protective group for the amino group of serine. The Fmoc group is easily removed under mild conditions using a base such as piperidine, which reveals the amino group of serine. This allows for the synthesis of peptides and proteins with the desired sequence of amino acids.
Biochemical and Physiological Effects:
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine does not have any known biochemical or physiological effects, as it is primarily used as a reagent in organic chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine in lab experiments is its ease of use and versatility in peptide and protein synthesis. The Fmoc group can be easily removed under mild conditions, allowing for the synthesis of peptides and proteins with the desired sequence of amino acids. However, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine is not suitable for use in certain types of reactions, such as those that involve strong acids or bases.
Zukünftige Richtungen
There are several future directions for research involving 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine. One area of interest is the development of new methods for peptide and protein synthesis using 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine. Another area of interest is the synthesis of novel PNAs using 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine as a building block. Additionally, there is potential for the development of new applications for 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine in drug development and gene therapy.
Synthesemethoden
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine involves the reaction of serine with 9H-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction yields 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine, which can be purified using standard chromatographic techniques. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine is widely used in the field of peptide and protein synthesis. It is commonly used as a building block for the synthesis of peptides and proteins, as it can be easily deprotected to reveal the amino group of serine. 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine is also used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA that have potential applications in gene therapy and drug development.
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)20(12-14-6-5-11-27-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATIJXGNVZHPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5-bromo-2-methoxyphenyl)methyl]-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2590965.png)
![4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2590966.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2590969.png)


![N-benzyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2590973.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2590976.png)
![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2590977.png)

